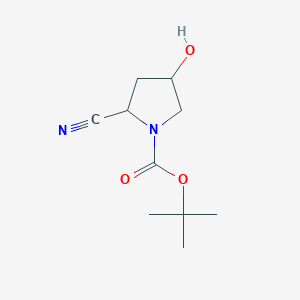

(2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Description

Significance of Stereodefined Heterocyclic Systems in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to modern drug development. researchmap.jp It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic fragment. nih.gov The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, polarity, and ability to engage in specific interactions with biological macromolecules such as proteins and nucleic acids. researchmap.jpnih.gov

In medicinal chemistry, the three-dimensional structure of a molecule is paramount to its biological function. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit vastly different pharmacological profiles. reagentia.eu This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer or diastereomer of a drug molecule. reagentia.eu Consequently, the ability to synthesize stereodefined heterocyclic systems is crucial for developing drugs with improved potency, selectivity, and reduced side effects. researchmap.jp The pyrrolidine (B122466) ring, with its potential for multiple stereocenters, offers a rich platform for exploring this three-dimensional chemical space. feifanchem.com

Overview of (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine as a Key Chiral Building Block

This compound is a highly functionalized synthetic building block that embodies the principles of modern chiral synthesis. Its structure incorporates several key features that make it a valuable intermediate for the synthesis of more complex molecules. The pyrrolidine core provides a defined three-dimensional scaffold. The "Boc" (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled manipulation of the molecule's reactivity during a synthetic sequence. nih.gov The hydroxyl and cyano groups offer points for further chemical modification and elaboration.

The specific stereochemistry of this compound, designated as (2R,4R), is of particular importance. This precise spatial arrangement of the substituents on the pyrrolidine ring is critical for its application in the synthesis of stereochemically pure target molecules. While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. For instance, substituted hydroxypyrrolidines are key components in a range of pharmaceuticals, including antiviral and anticancer agents. nih.govrsc.org The cyano group can serve as a precursor to other functional groups, such as amines or carboxylic acids, or can participate directly in interactions with biological targets.

The table below provides some physicochemical properties for the related compound (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, illustrating the type of data relevant to such chiral building blocks.

| Property | Value |

| Molecular Formula | C10H16N2O3 |

| Molecular Weight | 212.25 g/mol |

| Purity | Min. 95% |

| Data for the (2S,4R) stereoisomer. nih.gov |

The synthesis of such highly functionalized pyrrolidines often involves multi-step sequences starting from readily available chiral precursors, such as amino acids like hydroxyproline (B1673980), or through catalytic asymmetric reactions. evitachem.com

Historical Context and Evolution of Pyrrolidine Chemistry

The history of pyrrolidine chemistry is deeply intertwined with the study of natural products. The pyrrolidine ring is a central feature of numerous alkaloids, which are naturally occurring nitrogen-containing compounds. bldpharm.com Early investigations into the structure and synthesis of alkaloids like nicotine (B1678760) and hygrine (B30402) laid the groundwork for understanding the chemistry of the pyrrolidine system. clinicaltrials.gov The amino acid proline, a substituted pyrrolidine, has long been recognized as a fundamental component of proteins and a versatile chiral starting material in organic synthesis. clinicaltrials.gov

A significant evolution in pyrrolidine chemistry came with the advent of modern synthetic methodologies. The development of stereoselective synthesis techniques has allowed chemists to create specific stereoisomers of pyrrolidine derivatives with high precision. evitachem.com This has been particularly impactful in the field of medicinal chemistry.

A major milestone in the evolution of pyrrolidine chemistry was the discovery of proline-catalyzed asymmetric reactions in the early 1970s, a field that saw a resurgence in 2000. reagentia.eu This marked a pivotal moment in the development of organocatalysis, where small organic molecules, such as proline and its derivatives, are used to catalyze stereoselective transformations. reagentia.eu This has provided a powerful and often more environmentally friendly alternative to traditional metal-based catalysts. The development of various pyrrolidine-based organocatalysts continues to be an active area of research, enabling the efficient synthesis of complex chiral molecules. reagentia.eu

The timeline below highlights some key developments in the evolution of pyrrolidine chemistry.

| Period | Key Developments |

| 19th Century | First isolation and structural studies of pyrrolizidine (B1209537) alkaloids from plants. |

| Early 20th Century | Recognition of the toxic effects of certain pyrrolizidine alkaloids. |

| Mid-20th Century | Elucidation of the biosynthetic pathways of pyrrolizidine alkaloids. |

| 1971 | Discovery of the proline-catalyzed intramolecular aldol (B89426) reaction (Hajos–Parrish–Eder–Sauer–Wiechert reaction). reagentia.eu |

| 2000 | Re-emergence of proline as a catalyst for intermolecular aldol reactions, marking a new era in organocatalysis. reagentia.eu |

| 2005 | Introduction of diarylprolinol silyl (B83357) ethers as highly effective organocatalysts for asymmetric reactions. reagentia.eu |

| Present | Continued development of novel catalytic asymmetric methods for the synthesis of highly functionalized pyrrolidines for applications in drug discovery and materials science. evitachem.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVNZVOSYRUJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 2r,4r 1 Boc 2 Cyano 4 Hydroxypyrrolidine

Asymmetric Synthesis Strategies for the Pyrrolidine (B122466) Core

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, and several strategies have been developed for the construction of the chiral pyrrolidine core. These methods can be broadly categorized into those employing chiral auxiliaries, asymmetric organocatalysis, and asymmetric metal catalysis.

Chiral Auxiliaries in Asymmetric Induction

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved to afford the desired enantiomerically enriched product. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine are not extensively documented, the principle can be applied to the synthesis of key intermediates. For instance, a chiral auxiliary attached to a precursor molecule could control the stereoselective formation of the pyrrolidine ring or the introduction of one of the stereocenters.

Asymmetric Organocatalysis Approaches

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules to catalyze enantioselective transformations. Proline and its derivatives are prominent organocatalysts for the asymmetric synthesis of pyrrolidine rings. nih.govmdpi.com These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, facilitating stereoselective bond formation.

For the synthesis of substituted pyrrolidines, organocatalytic asymmetric Michael additions and [3+2] cycloadditions are particularly relevant. For instance, a cinchona alkaloid-derived catalyst has been successfully employed in the enantioselective conjugate cyanation of β-aryl-β-trifluoromethyl-disubstituted enones, yielding intermediates for trifluoromethyl-substituted diarylpyrrolines with high enantiomeric excess. nih.gov Although not a direct synthesis of the target compound, this demonstrates the potential of organocatalysis in stereoselectively introducing a cyano group, a key feature of this compound.

| Catalyst Type | Reaction Type | Substrate Scope | Enantioselectivity (ee) |

| Cinchona Alkaloid Derivative | Conjugate Cyanation | β-Aryl-β-trifluoromethyl-disubstituted enones | High to Excellent |

| Proline Derivatives | Michael Addition | Aldehydes and nitroolefins | Up to 99% |

| Diarylprolinol Silyl (B83357) Ethers | Aldol (B89426) and Michael Reactions | Aldehydes and ketones | Generally High |

Asymmetric Metal Catalysis Pathways

Transition metal catalysis offers a versatile platform for asymmetric synthesis. Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. Various metal-catalyzed reactions, such as hydrogenation, C-H amination, and cycloaddition, have been employed for the synthesis of chiral pyrrolidines. nih.gov

For example, rhodium-catalyzed asymmetric C-H amination has been used to construct chiral pyrrolidines from achiral starting materials. While a direct application to this compound is not reported, the methodology highlights the power of metal catalysis in creating chiral nitrogen-containing heterocycles. Similarly, palladium-catalyzed asymmetric allylic alkylation has been used to set stereogenic centers in precursors that can be further elaborated into substituted pyrrolidines.

| Metal/Ligand System | Reaction Type | Key Features |

| Rhodium/Chiral Ligand | Asymmetric C-H Amination | Direct formation of C-N bond with high stereocontrol. |

| Palladium/Chiral Ligand | Asymmetric Allylic Alkylation | Formation of stereogenic centers for further elaboration. |

| Copper/Chiral Ligand | [3+2] Cycloaddition | Construction of the pyrrolidine ring with high stereoselectivity. |

Diastereoselective Synthesis from Precursor Molecules

Diastereoselective synthesis is a powerful strategy for controlling the relative stereochemistry of multiple stereocenters in a molecule. This approach is particularly relevant for the synthesis of this compound, which has a trans relationship between the cyano and hydroxyl groups. These methods can be classified as either substrate-controlled or reagent-controlled.

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, the existing stereochemistry of the starting material dictates the stereochemical outcome of the reaction. A common and practical approach for the synthesis of this compound involves starting from a chiral precursor, such as (2S,4R)-4-hydroxy-L-proline. mdpi.comnih.gov This readily available amino acid possesses the desired stereochemistry at the C4 position.

The synthetic strategy typically involves the protection of the amine group, often as a Boc-carbamate, followed by the conversion of the carboxylic acid at the C2 position into a cyano group. This transformation can be achieved by first converting the carboxylic acid to a primary amide, followed by dehydration. The stereochemical integrity at both C2 and C4 must be maintained or controlled during this sequence. A key challenge is the potential for epimerization at the C2 position. The reaction of a pyrrolidine derivative with Vilsmeyer's reagent has been shown to yield a nitrile while maintaining the configuration of the chiral center. mdpi.com

A plausible synthetic route starting from (2S,4R)-4-hydroxy-L-proline is outlined below:

Protection: The nitrogen atom of (2S,4R)-4-hydroxy-L-proline is protected with a tert-butoxycarbonyl (Boc) group to give N-Boc-(2S,4R)-4-hydroxy-L-proline.

Amide Formation: The carboxylic acid is converted to a primary amide.

Dehydration: The primary amide is dehydrated to the corresponding nitrile, yielding (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine.

Epimerization: The stereocenter at C2 is then epimerized to afford the desired (2R,4R) diastereomer.

The success of this strategy hinges on the ability to control the stereochemical outcome of each step, particularly the final epimerization.

Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection utilizes a chiral reagent to influence the stereochemical outcome of a reaction on a prochiral or chiral substrate. This approach offers flexibility in accessing different diastereomers by simply changing the chiral reagent.

While specific literature detailing a reagent-controlled synthesis of this compound is limited, the principles can be applied to key bond-forming reactions. For instance, a diastereoselective Strecker reaction on a suitable pyrrolidone precursor could be envisioned. The Strecker synthesis involves the reaction of a ketone or aldehyde with an amine and a cyanide source to form an α-amino nitrile. By using a chiral amine or a chiral catalyst, the addition of the cyanide can be rendered diastereoselective. wikipedia.org

An alternative approach could involve the diastereoselective reduction of an N-Boc-2-cyano-4-oxopyrrolidine precursor. The choice of reducing agent and reaction conditions would be critical in controlling the stereochemistry of the resulting hydroxyl group at the C4 position.

| Method | Key Transformation | Stereochemical Control |

| Substrate-Controlled | Conversion of a chiral precursor (e.g., hydroxyproline) | Existing stereocenters direct the formation of new ones. |

| Reagent-Controlled | Use of a chiral reagent or catalyst | The chirality of the reagent dictates the stereochemical outcome. |

Chemoenzymatic and Biocatalytic Routes

Chemoenzymatic and biocatalytic approaches offer powerful and environmentally benign alternatives to traditional chemical synthesis for producing chiral compounds. These methods leverage the high stereoselectivity of enzymes to achieve desired enantiopurity.

Enzymatic Resolution of Racemic Intermediates

Enzymatic kinetic resolution (EKR) is a widely employed technique for the separation of racemates. This method relies on the ability of enzymes, most commonly lipases and proteases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, a racemic mixture of a suitable intermediate, such as a 4-acyloxy derivative, can be subjected to enzymatic hydrolysis.

Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL), are frequently used for the enantioselective acylation or deacylation of secondary alcohols. In a typical EKR of a racemic 1-Boc-2-cyano-4-hydroxypyrrolidine precursor, the enzyme would selectively acylate the hydroxyl group of one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. The efficiency of such a resolution is determined by the enantiomeric ratio (E-value), with higher values indicating better selectivity. While specific data for this compound is not extensively available, studies on similar 2-substituted cycloalkanols have demonstrated high enantioselectivity (E > 200) using lipase-catalyzed acylation nih.gov.

Table 1: Illustrative Examples of Lipase-Catalyzed Kinetic Resolution of Pyrrolidine and Cycloalkanol Precursors

| Enzyme | Substrate | Acylating Agent | Solvent | Product | Enantiomeric Excess (ee) | Reference |

| Lipase (B570770) PS (Pseudomonas cepacia) | rac-cis-2-cyanocyclopentanol | Vinyl acetate | Diethyl ether | (R)-ester and (S)-alcohol | >99% | nih.gov |

| Novozym 435 (Candida antarctica lipase B) | rac-trans-2-cyanocyclohexanol | Vinyl acetate | Diisopropyl ether | (R)-ester and (S)-alcohol | >99% | nih.gov |

| Lipase from Pseudomonas cepacia | rac-N-Boc-3-hydroxypiperidine | Diethyl carbonate | 2-Me-THF | (S)-N-Boc-3-hydroxypiperidine | 99% | polimi.it |

Whole-Cell Biotransformations for Stereocontrol

Whole-cell biotransformations utilize intact microbial cells as catalysts, offering the advantage of cofactor regeneration and often enhanced enzyme stability. A key strategy for obtaining this compound through this approach involves the stereoselective reduction of a prochiral ketone precursor, N-Boc-2-cyano-4-oxopyrrolidine.

Microorganisms from genera such as Bacillus, Candida, and Rhodococcus are known to possess ketoreductases that can reduce ketones to chiral alcohols with high enantioselectivity. The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts the stereochemistry of the resulting alcohol based on the enzyme's active site topology. However, anti-Prelog reductases are also known and can provide access to the opposite enantiomer. For instance, a newly identified strain, Bacillus cereus TQ-2, has been shown to reduce acetophenone to (R)-1-phenylethanol with 99% enantiomeric excess, demonstrating anti-Prelog selectivity nih.gov. The application of such a biocatalyst to N-Boc-2-cyano-4-oxopyrrolidine could potentially yield the desired (4R)-hydroxyl stereocenter.

Table 2: Examples of Whole-Cell Bioreduction of Prochiral Ketones

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Selectivity | Reference |

| Bacillus cereus TQ-2 | Acetophenone | (R)-1-phenylethanol | 99% | anti-Prelog | nih.gov |

| Engineered E. coli with ketoreductase | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | >99% | Prelog | nih.gov |

Classical and Dynamic Kinetic Resolution Techniques

Classical and dynamic kinetic resolution methods provide alternative pathways to access enantiomerically pure compounds from racemic mixtures.

Diastereomeric Salt Formation for Chiral Separation

Diastereomeric salt formation is a classical resolution technique that involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization.

For the resolution of a racemic mixture containing a 2-cyano-4-hydroxypyrrolidine core, if the molecule possesses a basic nitrogen atom (after deprotection of the Boc group), a chiral acid such as tartaric acid or mandelic acid can be used as the resolving agent. Conversely, if the molecule contains an acidic proton, a chiral base like brucine or (-)-sparteine (B7772259) could be employed. The separation of the diastereomers is followed by the removal of the resolving agent to yield the enantiomerically pure compound.

Chromatographic Chiral Separation Methodologies

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method. The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase.

For N-Boc protected amino acids and their derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., vancomycin or teicoplanin) have proven to be effective mdpi.com. The separation of the enantiomers of 1-Boc-2-cyano-4-hydroxypyrrolidine would involve selecting an appropriate CSP and mobile phase to achieve baseline resolution. Capillary electrophoresis with a chiral selector, such as methyl-γ-cyclodextrin, has also been successfully used for the separation of the four stereoisomers of 4-hydroxyproline (B1632879) after derivatization core.ac.uk.

Dynamic Kinetic Resolution in Pyrrolidine Synthesis

Dynamic kinetic resolution (DKR) is a more advanced technique that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of a single enantiomer from a racemic starting material.

In the context of pyrrolidine synthesis, DKR has been applied to N-Boc-pyrrolidine derivatives. This often involves a metal catalyst for racemization and an enzyme or chiral ligand for the stereoselective reaction. For instance, the dynamic kinetic resolution of N-Boc-2-lithiopyrrolidine has been achieved using a chiral diamine ligand, leading to enantiomerically enriched 2-substituted pyrrolidines whiterose.ac.uk. A similar strategy could be envisioned for a precursor of this compound, where a racemizable stereocenter is resolved through an enantioselective transformation. Lipase-catalyzed DKR has also been reported for the enantioselective O-acylation of racemic 2-hydroxybiaryls, where in situ racemization is achieved through rotation about the biaryl axis osaka-u.ac.jp.

Protecting Group Strategies and Optimization in Synthesis of this compound

The successful synthesis of this compound heavily relies on a well-defined protecting group strategy to mask the reactive functional groups—the secondary amine, the hydroxyl group, and to a certain extent, the cyano group—during various synthetic transformations.

Boc Group Introduction and Removal Strategies

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

Introduction of the Boc Group:

The N-Boc protection of the pyrrolidine nitrogen is typically achieved early in the synthetic sequence to prevent its interference in subsequent reactions. The most common method for introducing the Boc group is the reaction of the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The choice of base and solvent can be optimized to ensure high yields and purity.

| Reagent | Base | Solvent | Temperature | Typical Yield |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (B78521) | Water/Dioxane | Room Temperature | High |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (B109758) (DCM) | 0 °C to Room Temperature | High |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (ACN) | Room Temperature | High |

Removal of the Boc Group:

The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions. Strong acids are typically employed for this deprotection step.

| Reagent | Solvent | Temperature | Notes |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature | Common and effective, but TFA is corrosive. |

| Hydrochloric acid (HCl) | Dioxane or Methanol (B129727) | Room Temperature | Provides the hydrochloride salt of the amine. |

| Formic acid | - | Room Temperature | Milder alternative to TFA and HCl. |

Orthogonal Protection of Hydroxyl and Cyano Functionalities

Given the presence of a hydroxyl group at the C4 position and the introduction of a cyano group at the C2 position, an orthogonal protecting group strategy is crucial to allow for the selective manipulation of these functionalities. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different reaction conditions, thus enabling selective deprotection of one group while the others remain intact. nih.gov

Hydroxyl Group Protection:

The hydroxyl group at C4 may require protection depending on the reaction conditions used for the introduction of the cyano group or other subsequent transformations. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS, TIPS), benzyl ethers (Bn), and esters (e.g., acetyl, benzoyl). The choice of the protecting group will depend on its stability towards the conditions used for Boc group manipulation and cyanation. For instance, a silyl ether would be stable to the basic conditions often used for Boc protection but can be selectively removed using fluoride reagents (e.g., TBAF), which would not affect the Boc group.

Cyano Group Considerations:

The cyano group is generally robust and does not typically require protection. However, its electronic properties and potential to act as a nucleophile or be hydrolyzed under harsh acidic or basic conditions must be considered when planning the synthetic route.

Example of an Orthogonal Strategy:

A potential orthogonal protecting group strategy for the synthesis of this compound could be as follows:

N-Boc protection: The pyrrolidine nitrogen is protected with a Boc group.

C4-OH protection: The hydroxyl group is protected with a silyl ether (e.g., TBDMS-Cl).

C2-Cyanation: The cyano group is introduced at the C2 position. The Boc and silyl ether protecting groups would be stable under typical cyanation conditions.

Selective Deprotection: The silyl ether protecting the hydroxyl group can be selectively removed using a fluoride source, leaving the N-Boc group intact. Conversely, the N-Boc group could be removed under acidic conditions while the silyl ether remains, allowing for further modification at the nitrogen atom if needed.

Synthetic Efficiency and Atom Economy Considerations

Synthetic Efficiency:

Atom Economy:

Atom economy is a concept that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferable to those with low atom economy, such as substitution and elimination reactions that generate stoichiometric byproducts.

In the context of synthesizing this compound, the choice of reagents and reaction types can significantly impact the atom economy. For instance, catalytic methods for functional group transformations are generally more atom-economical than stoichiometric reactions. The use of protecting groups, while often necessary, inherently lowers the atom economy of a synthesis, as these groups are introduced and then removed, generating waste. Therefore, a synthetic strategy that minimizes the use of protecting groups or employs them in a highly efficient manner is desirable.

The development of a truly efficient and atom-economical synthesis for this complex molecule remains an area of active research, with a focus on developing novel stereoselective methodologies and minimizing the use of protecting groups and stoichiometric reagents.

Chemical Reactivity and Derivatization Strategies of 2r,4r 1 Boc 2 Cyano 4 Hydroxypyrrolidine

Transformations Involving the C2-Cyano Group

The nitrile functionality at the C2 position is a key handle for diverse chemical modifications, enabling its conversion into a variety of other important functional groups.

Hydrolysis to Carboxylic Acid Derivatives

The cyano group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (2R,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid. chemicalbook.comnih.govbldpharm.comlibretexts.org

Acid-catalyzed hydrolysis : Heating the nitrile in the presence of a dilute mineral acid, such as hydrochloric acid (HCl), directly produces the carboxylic acid. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate. chemistrysteps.com

Base-catalyzed hydrolysis : Treatment with an aqueous base, like sodium hydroxide (B78521) (NaOH), initially forms the carboxylate salt. libretexts.orgchemistrysteps.com Subsequent acidification with a strong acid is required to protonate the salt and yield the final carboxylic acid. libretexts.org

These hydrolysis reactions are fundamental for converting the cyano-pyrrolidine scaffold into proline-based structures, which are significant in medicinal chemistry. lookchem.com

Table 1: Representative Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Product Form |

|---|---|---|

| Acidic | Dilute HCl, Heat | Carboxylic Acid |

Reduction to Primary Amines and Subsequent Functionalization

The nitrile group can be readily reduced to a primary amine, yielding (2R,4R)-1-Boc-2-(aminomethyl)-4-hydroxypyrrolidine. This transformation opens pathways to a variety of derivatives through subsequent functionalization of the newly formed amine.

Common reducing agents for this conversion include:

Catalytic Hydrogenation : Using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Hydride Reagents : Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are effective, as are borane (B79455) complexes like ammonia (B1221849) borane. organic-chemistry.org Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, also serves as a catalyst for this reduction. organic-chemistry.org

The resulting primary amine is a versatile nucleophile. It can undergo further reactions such as:

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) to form secondary or tertiary amines. nih.govnih.govmasterorganicchemistry.com

Acylation : Treatment with acyl chlorides or anhydrides to form amides.

Boc-Protection : The primary amine can be protected, for instance with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), to facilitate selective reactions elsewhere in the molecule. nih.govnih.gov

Table 2: Common Methods for Nitrile Reduction

| Reagent(s) | Product | Key Features |

|---|---|---|

| H₂, Raney Ni or Pd/C | Primary Amine | Standard catalytic hydrogenation. |

| LiAlH₄, then H₂O | Primary Amine | Potent hydride reagent. |

| Ammonia Borane (NH₃BH₃) | Primary Amine | Catalyst-free reduction under thermal conditions. organic-chemistry.org |

| NiCl₂, NaBH₄ | Primary Amine | Forms catalytic nickel boride. organic-chemistry.org |

Nucleophilic Addition Reactions to the Nitrile (e.g., Grignard, Organolithium, Alcoholysis)

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). masterorganicchemistry.commasterorganicchemistry.com

Grignard and Organolithium Addition : These reagents add to the nitrile to form an intermediate imine anion. Subsequent aqueous workup hydrolyzes this intermediate to a ketone. masterorganicchemistry.com This provides a powerful method for creating a new carbon-carbon bond and introducing a ketone functionality. For instance, reaction with methylmagnesium bromide followed by hydrolysis would yield (2R,4R)-1-Boc-2-acetyl-4-hydroxypyrrolidine. It should be noted that the C4-hydroxyl group may need protection prior to the addition of these highly basic organometallic reagents to prevent side reactions.

Alcoholysis (Pinner Reaction) : In the presence of an alcohol and a strong acid catalyst (like HCl), nitriles can undergo alcoholysis to form an imidate ester hydrochloride salt. This reaction, known as the Pinner reaction, can be a useful pathway for generating other carboxylic acid derivatives.

[3+2] Cycloaddition Reactions (e.g., nitrile oxides, nitrilimines)

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. uchicago.edursc.org This strategy is a cornerstone of modern heterocyclic chemistry.

With Nitrile Oxides : Reaction with a nitrile oxide (generated in situ, for example, from an oxime) yields a 1,2,4-oxadiazole (B8745197) ring fused or appended to the pyrrolidine (B122466) C2 position.

With Nitrilimines : Nitrilimines, which are highly reactive 1,3-dipoles, can also undergo cycloaddition with the nitrile to form 1,2,4-triazole (B32235) derivatives. wikipedia.org

These cycloaddition reactions provide direct access to complex heterocyclic systems that are of significant interest in medicinal chemistry. researchgate.netenamine.net

Amidine and Tetrazole Formation

The nitrile group serves as a precursor for the synthesis of amidines and tetrazoles, which are important functional groups in drug design.

Amidine Formation : Amidines can be synthesized via the Pinner reaction intermediate (imidate) by treating it with ammonia or an amine.

Tetrazole Formation : The reaction of the nitrile with an azide (B81097) source, commonly sodium azide (NaN₃), often in the presence of an ammonium (B1175870) salt or a Lewis acid catalyst like zinc salts, leads to the formation of a 5-substituted 1H-tetrazole. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com This transformation is a [3+2] cycloaddition where the azide acts as the 1,3-dipole. youtube.com Tetrazoles are often used as bioisosteres for carboxylic acids in drug molecules. wikipedia.org

Table 3: Synthesis of Tetrazoles from Nitriles

| Reagents | Product | Reaction Type |

|---|---|---|

| NaN₃, NH₄Cl or Zn(II) salt | 5-substituted 1H-tetrazole | [3+2] Cycloaddition |

Reactions of the C4-Hydroxyl Group

The secondary hydroxyl group at the C4 position provides another site for strategic derivatization, allowing for the introduction of various functionalities and modification of the molecule's properties.

Common transformations of the C4-hydroxyl group include:

Oxidation : Oxidation of the secondary alcohol to a ketone (4-oxopyrrolidine derivative) can be achieved using a variety of modern oxidizing agents. Common reagents include the Dess-Martin periodinane (DMP), Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine), or chromium-based reagents. The resulting ketone is a valuable intermediate for further modifications, such as reductive amination or Wittig-type reactions.

Esterification : The hydroxyl group can be readily acylated to form esters using acyl chlorides, anhydrides, or through coupling with carboxylic acids using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This allows for the introduction of a wide range of ester moieties.

Etherification : Formation of ethers can be accomplished under basic conditions (e.g., using sodium hydride to form the alkoxide) followed by reaction with an alkyl halide (Williamson ether synthesis).

Mitsunobu Reaction : This reaction allows for the inversion of the stereochemistry at the C4 position. ed.ac.uk Treatment of the alcohol with triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the presence of a nucleophile (like benzoic acid) leads to the formation of an ester with inverted configuration. Subsequent hydrolysis can yield the (4S)-hydroxy derivative. ed.ac.uk

Fluorination : Deoxyfluorination can be achieved using reagents like morpholinosulfur trifluoride, converting the hydroxyl group to a fluorine atom, which is a common modification in medicinal chemistry to alter metabolic stability and binding properties. ed.ac.uk

Table 4: Representative Reactions of the C4-Hydroxyl Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Oxidation | Dess-Martin Periodinane (DMP) | Ketone |

| Esterification | Acyl Chloride, Pyridine | Ester |

Oxidation to Ketones

The C4-hydroxyl group can be oxidized to the corresponding ketone, yielding (2R)-1-Boc-2-cyano-4-oxopyrrolidine. This transformation introduces an electrophilic carbonyl center, opening up further synthetic possibilities such as reductive amination, Wittig reactions, or aldol (B89426) condensations. A variety of modern, mild oxidation protocols can be employed to achieve this conversion with high efficiency while preserving the other functional groups.

Common methods include:

Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), followed by quenching with a hindered base like triethylamine.

Dess-Martin Periodinane (DMP): A popular method due to its mild, neutral conditions and broad functional group tolerance.

TEMPO-mediated Oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) is effective for oxidizing secondary alcohols. This method has been successfully applied to related N-Boc protected hydroxyproline (B1673980) derivatives. mdpi.com

| Oxidation Method | Key Reagents | Typical Conditions |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Anhydrous, Low Temperature (-78 °C to RT) |

| Dess-Martin | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂, Room Temperature |

| TEMPO-mediated | TEMPO (cat.), NaOCl or other co-oxidant | Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C to RT |

Mitsunobu Reactions and Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the functionalization of alcohols and is particularly notable for its ability to invert the stereochemistry at the reacting center. wikipedia.orgorganic-chemistry.org When applied to (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, this reaction allows for the conversion of the C4-hydroxyl group into a variety of other functionalities with concomitant inversion of its stereocenter, yielding the corresponding (4S) derivative.

The reaction proceeds by activating the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This in-situ activation transforms the hydroxyl into an excellent leaving group. Subsequent nucleophilic attack by a suitable pronucleophile occurs via an Sₙ2 mechanism, resulting in clean inversion of configuration. wikipedia.orgorganic-chemistry.org

Common nucleophiles for this reaction include carboxylic acids (to form inverted esters), phenols (for inverted aryl ethers), and nitrogen nucleophiles like phthalimide. organic-chemistry.org The choice of nucleophile must have a pKa generally less than 13 to effectively participate in the reaction. wikipedia.org

| Component | Example Reagent(s) | Role |

| Phosphine | Triphenylphosphine (PPh₃) | Oxygen scavenger, activates the alcohol |

| Azodicarboxylate | DEAD, DIAD | Activator, proton acceptor |

| Nucleophile | Benzoic Acid, Phthalimide | Replaces the hydroxyl group via Sₙ2 attack |

Halogenation and Subsequent Substitution Reactions

The C4-hydroxyl group can be converted into a halogen (Cl, Br, or I), transforming it into a more versatile leaving group for nucleophilic substitution reactions. Standard halogenating agents can be used, although care must be taken to select conditions compatible with the Boc and cyano groups. For instance, treatment with thionyl chloride (SOCl₂) can yield the C4-chloro derivative, while phosphorus tribromide (PBr₃) can be used for bromination.

Once halogenated, the pyrrolidine becomes an excellent substrate for Sₙ2 reactions. A wide range of nucleophiles can be introduced at the C4 position, including azides, cyanides, thiolates, and amines. This two-step sequence (halogenation followed by substitution) provides a broader scope of potential transformations than the direct Mitsunobu reaction, albeit without the guaranteed stereochemical inversion if the reaction mechanism has Sₙ1 character. The reaction of a halogenoalkane with a nucleophile like aqueous hydroxide results in the formation of an alcohol. savemyexams.com

Elimination Reactions Leading to Olefins

Elimination reactions of the C4-hydroxyl group (or its derivatives) can be used to introduce a double bond within the pyrrolidine ring, leading to the formation of a 2,3- or 3,4-dihydropyrrole (pyrroline) derivative. Dehydration of the alcohol can be achieved under acidic conditions, though this risks cleaving the acid-labile Boc group.

A more controlled method involves converting the hydroxyl into a good leaving group (e.g., a tosylate or mesylate) and then treating it with a non-nucleophilic strong base, such as 1,8-diazabicycloundec-7-ene (DBU), to induce E2 elimination. Furthermore, elimination can sometimes be observed as a competing side reaction during Mitsunobu reactions, particularly with sterically hindered substrates. nih.gov This provides a direct route from the alcohol to the olefin under relatively mild conditions. nih.gov

Boc Deprotection and Subsequent Functionalization of the Pyrrolidine Nitrogen

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions. fishersci.co.uk Its removal from the pyrrolidine nitrogen unmasks the secondary amine, which can then be functionalized through N-alkylation, N-acylation, N-arylation, reductive amination, or other amine-specific chemistries. This step is crucial for incorporating the pyrrolidine scaffold into larger molecular structures.

Acidic and Basic Deprotection Conditions

The Boc group can be removed under both acidic and basic conditions, providing flexibility when other sensitive functional groups are present in the molecule. sci-hub.se

Acidic Deprotection: This is the most common method for Boc removal. fishersci.co.ukjk-sci.com It involves treating the substrate with a strong acid, which cleaves the tert-butyl carbamate. jk-sci.com The reaction proceeds through the formation of a stable tert-butyl cation. jk-sci.com Common reagent systems include:

Trifluoroacetic Acid (TFA): Typically used in an inert solvent like dichloromethane (B109758) (DCM) at room temperature. fishersci.co.ukjk-sci.comcommonorganicchemistry.com

Hydrochloric Acid (HCl): Often used as a solution in an organic solvent such as 1,4-dioxane, methanol (B129727), or ethyl acetate. fishersci.co.uknih.gov

Basic Deprotection: While Boc groups are generally stable to bases, they can be cleaved under specific basic or nucleophilic conditions, which is advantageous for substrates containing acid-sensitive moieties. sci-hub.se This is less common for unactivated amines but can be achieved. For example, refluxing with sodium t-butoxide in a solvent like tetrahydrofuran (B95107) (THF) with a catalytic amount of water has been shown to deprotect primary Boc-amines. sci-hub.se Other methods for certain substrates include using sodium carbonate in refluxing DME or NaBH₄ in ethanol (B145695) for specific N-Boc-heterocycles. nih.govarkat-usa.org

| Deprotection Type | Common Reagents | Solvent | Temperature |

| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Acidic | Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temperature |

| Basic | Sodium t-butoxide, H₂O (cat.) | Tetrahydrofuran (THF) | Reflux |

Reductive and Oxidative Cleavage Strategies

The functional groups of this compound, namely the nitrile at C2 and the N-Boc protecting group, can be selectively cleaved or transformed under various reductive and oxidative conditions.

Cleavage and Transformation of the Cyano Group

The cyano group at the C2 position is a versatile precursor for other functional groups. Reductive methods can convert the nitrile to a primary amine, while oxidative or hydrolytic conditions can yield a carboxylic acid.

Reductive Cleavage: The reduction of the nitrile to an aminomethyl group is a common transformation. This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For instance, the reduction of related α-aminonitriles with LiAlH₄ is a known method for producing the corresponding diamines. researchgate.net This transformation converts the cyano group into a valuable primary amine handle for further functionalization, such as acylation or alkylation.

Oxidative and Hydrolytic Cleavage: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, often requiring elevated temperatures. This converts the 2-cyano-pyrrolidine into a proline derivative. Alternatively, oxidative cleavage of alkynes to carboxylic acids has been achieved electrochemically, suggesting that similar oxidative pathways might be explored for nitriles. organic-chemistry.org Methods for the oxidative cleavage of alkenes using reagents like potassium permanganate (B83412) or osmium tetroxide also exist in the broader context of organic synthesis. youtube.com

Cleavage of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and the numerous methods available for its removal. nih.gov

Acidic Cleavage: The most common method for Boc deprotection is treatment with strong acids. youtube.com Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, ethyl acetate), efficiently cleave the Boc group to liberate the secondary amine. mdpi.com The mechanism involves protonation of the Boc carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and isobutylene. youtube.com Lewis acids like tin(IV) chloride (SnCl₄), zinc bromide (ZnBr₂), and aluminum chloride (AlCl₃) can also effect Boc removal, sometimes offering selectivity in the presence of other acid-sensitive groups. acsgcipr.org

Thermal Cleavage: N-Boc groups can also be removed thermally, often by heating at high temperatures in an appropriate solvent. acsgcipr.org Studies have shown that thermal deprotection can be achieved in various solvents, with methanol and trifluoroethanol being particularly effective in continuous flow systems. nih.gov This method can sometimes offer selectivity; for example, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group by controlling the temperature. nih.gov However, high temperatures may induce side reactions or racemization in sensitive substrates. acsgcipr.org

Alternative Methods: Other reagents, such as oxalyl chloride in methanol, have been developed for the mild deprotection of N-Boc groups at room temperature. rsc.org This method is effective for a range of aliphatic, aromatic, and heterocyclic substrates. rsc.org

Table 1: Comparison of N-Boc Deprotection Methods

| Method | Typical Reagents | Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Acidic Cleavage | TFA, HCl, H₃PO₄, Lewis Acids (e.g., SnCl₄, ZnBr₂) | Room temperature or mild heating | Fast, efficient, widely applicable | Harsh conditions may not be suitable for acid-sensitive substrates | youtube.commdpi.comacsgcipr.org |

| Thermal Cleavage | Heat (often in a high-boiling solvent like water or TFE) | High temperatures (e.g., 150-240 °C) | Catalyst-free, can be selective | Requires high energy, potential for side reactions (e.g., racemization) | nih.govacsgcipr.org |

| Oxalyl Chloride | (COCl)₂ in Methanol | Room temperature | Mild conditions, good yields | Reagent is toxic and moisture-sensitive | rsc.org |

Acylation and Alkylation Reactions on the Pyrrolidine Nitrogen

Following the removal of the Boc protecting group, the newly exposed secondary amine of the pyrrolidine ring becomes a nucleophilic site for a variety of functionalization reactions, most notably acylation and alkylation. These reactions are fundamental for building molecular complexity and are widely used in the synthesis of pharmaceutical agents.

N-Acylation: The free pyrrolidine nitrogen can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides. youtube.com These reactions are typically performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. The Schotten-Baumann procedure, which uses an aqueous base, is a classic method for acylating amines. youtube.com Even less reactive amines can be effectively acylated with highly reactive acyl halides. youtube.com This reaction allows for the introduction of a wide array of amide functionalities onto the pyrrolidine scaffold. For instance, the reaction of (S)-(1-ethylpyrrolidin-2-yl)methanamine with a specific acyl chloride is a key step in the synthesis of the antipsychotic drug Raclopride. nih.gov

N-Alkylation: Alkylation of the pyrrolidine nitrogen introduces alkyl or aryl groups, a common strategy in drug design. This is typically achieved by reacting the deprotected amine with an alkyl halide (e.g., alkyl iodide) or by reductive amination with an aldehyde or ketone. researchgate.net Direct alkylation with alkyl halides often requires a base like potassium carbonate. nih.gov Reductive amination, involving the formation of an iminium ion followed by reduction (e.g., with sodium triacetoxyborohydride), is another powerful method for N-alkylation. These strategies are crucial for synthesizing various substituted pyrrolidine and piperidine (B6355638) derivatives. researchgate.netbiu.ac.il

Ring Expansion and Contraction Reactions of the Pyrrolidine Core

Skeletal editing of the pyrrolidine ring through expansion or contraction reactions provides access to different heterocyclic systems, such as piperidines or smaller rings, which are valuable in medicinal chemistry.

Ring Expansion: The pyrrolidine ring can be expanded to a six-membered piperidine ring. A common strategy involves the rearrangement of a pyrrolidin-2-ylmethanol (B129387) derivative. documentsdelivered.com For example, treatment of N-substituted prolinol with a reagent like thionyl chloride can induce a ring expansion to form a 3-chloropiperidine, which can be further functionalized. This method provides access to optically active 3-hydroxypiperidines and 3-aminopiperidine derivatives. documentsdelivered.com Such reactions are valuable as piperidine and its derivatives are core structures in many bioactive compounds, including analgesics. researchgate.netnih.govgoogle.com

Ring Contraction: While less common for the pyrrolidine ring itself, ring contraction methodologies are well-established for larger rings to form pyrrolidines. For example, pyridines can undergo a photo-promoted ring contraction with silylborane to yield pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netnih.govnih.gov Another synthetic strategy involves an asymmetric allylic alkylation followed by a thermal ring contraction to produce enantioenriched 2,2-disubstituted pyrrolidines. nih.gov These methods highlight advanced strategies in organic synthesis to access complex pyrrolidine scaffolds from different cyclic precursors. researchgate.net

Stereochemical Retention and Inversion During Functionalization

Controlling the stereochemistry at the C2 and C4 positions during functionalization is critical for maintaining the desired biological activity of the final molecule. Reactions can be designed to either retain the existing stereoconfiguration or invert it.

Stereochemical Inversion at C4: The hydroxyl group at the C4 position is a key handle for introducing new functionality. The stereochemistry at this center can be inverted with high fidelity using the Mitsunobu reaction. organic-chemistry.orgatlanchimpharma.com This reaction allows for the conversion of a secondary alcohol to a variety of functional groups (e.g., esters, azides) with a clean inversion of the stereocenter. organic-chemistry.orgnih.gov The reaction proceeds by activating the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD), followed by an Sₙ2 attack by a suitable nucleophile. organic-chemistry.org This method is particularly powerful for inverting sterically hindered alcohols. orgsyn.org The synthesis of the muscle relaxant Rocuronium Bromide, for instance, involves a step where a steroid condenses with pyrrolidine, resulting in an inversion of the stereocenter. nih.gov

Stereochemical Retention and Neighboring Group Participation: In other substitution reactions, the stereochemistry at C4 can be retained. This often occurs through a double inversion mechanism facilitated by neighboring group participation (NGP) from the C4-hydroxyl group itself. wikipedia.orgchemeurope.comlibretexts.org The hydroxyl group can act as an internal nucleophile, first displacing a leaving group (e.g., a tosylate) to form a strained bicyclic intermediate (an epoxide or oxetane-like structure). A subsequent attack by an external nucleophile opens this intermediate. Since both steps are Sₙ2 reactions, each proceeding with inversion, the net result is retention of the original stereochemistry. The rate of such reactions is often significantly accelerated compared to analogous systems without the participating group. wikipedia.org This principle is a powerful tool for controlling stereochemical outcomes in complex molecules.

Table 2: Stereochemical Outcomes in C4 Functionalization

| Reaction Type | Typical Reagents | Stereochemical Outcome | Mechanism | Reference |

|---|---|---|---|---|

| Mitsunobu Reaction | PPh₃, DEAD, Nucleophile (e.g., RCOOH, HN₃) | Inversion | Single Sₙ2 displacement | organic-chemistry.orgatlanchimpharma.comnih.gov |

| Substitution with NGP | 1. Activate OH (e.g., as OTs) 2. External Nucleophile | Retention | Double Sₙ2 displacement (intramolecular then intermolecular) | wikipedia.orgchemeurope.com |

Applications of 2r,4r 1 Boc 2 Cyano 4 Hydroxypyrrolidine in Complex Molecule Synthesis

Chiral Building Block for Natural Product Total Synthesis

The enantiopure nature of (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine makes it an ideal chiron for the synthesis of various natural products, where the precise control of stereochemistry is paramount.

Pyrrolizidine (B1209537) and indolizidine alkaloids are two major classes of nitrogen-containing natural products with a wide range of biological activities. kib.ac.cnnih.gov The pyrrolidine (B122466) ring is the core structural motif in these bicyclic systems. While direct total syntheses of specific pyrrolizidine or indolizidine alkaloids starting from this compound are not extensively documented in readily available literature, the strategic importance of similar 4-hydroxypyrrolidine precursors is well-established. kib.ac.cnnih.gov

For instance, the synthesis of polyhydroxylated pyrrolizidine alkaloids, such as alexine (B40350) and its stereoisomers, often involves the use of chiral pyrrolidine intermediates derived from sources like (S)-pyroglutamic acid. nih.gov These syntheses highlight the importance of the hydroxyl group on the pyrrolidine ring for further functionalization and construction of the bicyclic core. The nitrile group in this compound offers a versatile handle that can be converted into various other functional groups, such as an amine or a carboxylic acid, which are necessary for the cyclization to form the indolizidine or pyrrolizidine skeleton. researchgate.netnih.govnih.gov A general strategy could involve the reduction of the nitrile to a primary amine, followed by intramolecular cyclization to forge the second five-membered ring of the pyrrolizidine core or the six-membered ring of the indolizidine core.

The application of this compound extends to the synthesis of more complex polycyclic natural products where the pyrrolidine ring is embedded within a larger molecular architecture. While specific examples detailing the use of this exact compound are sparse, the utility of the pyrrolidine motif as a key structural element in complex natural products is widely recognized.

The synthesis of bioactive natural products containing a 2-pyridone core, for example, demonstrates the modular nature of complex molecule synthesis where different heterocyclic building blocks are combined. researchgate.net In a hypothetical scenario, the this compound could serve as a chiral scaffold onto which other ring systems are constructed. The hydroxyl and nitrile functionalities provide orthogonal points for chemical manipulation, allowing for the stepwise assembly of a polycyclic framework.

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved pharmacological properties such as enhanced stability and oral bioavailability. The rigid pyrrolidine scaffold of this compound is an excellent template for creating constrained peptide mimics.

The nitrile group can be hydrolyzed to a carboxylic acid, and the Boc-protected amine can be deprotected to reveal a primary amine. These two functional groups, along with the hydroxyl group, provide the necessary handles to incorporate amino acid side chains or to couple the pyrrolidine unit into a larger peptide sequence. The defined stereochemistry of the pyrrolidine ring helps to control the spatial orientation of the appended groups, which is crucial for binding to biological targets.

Precursor for Advanced Medicinal Chemistry Scaffolds

In the realm of medicinal chemistry, the demand for novel, three-dimensional scaffolds to explore new chemical space is ever-growing. This compound serves as a valuable precursor for such scaffolds, enabling the development of potent and selective enzyme inhibitors and receptor ligands.

A significant application of pyrrolidine-2-carbonitrile (B1309360) derivatives is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes. wikipedia.orgnih.govmdpi.comnih.gov While these inhibitors are often based on the pyrrolidine-2-carbonitrile core, the synthetic strategies can be adapted from precursors like this compound.

The general structure of many DPP-4 inhibitors features a substituted aminocarbonyl group attached to the nitrogen of the pyrrolidine ring. nih.gov The nitrile group is crucial for binding to the active site of the enzyme. mdpi.com The hydroxyl group on the pyrrolidine ring of this compound can be used to introduce further diversity into the scaffold, potentially leading to improved potency, selectivity, or pharmacokinetic properties. For example, a series of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been synthesized and shown to be potent DPP-4 inhibitors, highlighting the tolerance for substitution at the 4-position of the pyrrolidine ring. nih.gov

| Compound Class | Target Enzyme | Key Structural Feature |

| Pyrrolidine-2-carbonitrile derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Pyrrolidine-2-carbonitrile |

| 4-Fluoropyrrolidine-2-carbonitrile derivatives | Dipeptidyl Peptidase-4 (DPP-4) | 4-Fluoropyrrolidine-2-carbonitrile |

The stereochemically defined nature of this compound makes it an excellent starting point for the design and synthesis of chiral ligands that can selectively interact with specific receptor subtypes. A notable example is the development of ligands for metabotropic glutamate (B1630785) receptors (mGluRs), which are important targets for the treatment of various neurological and psychiatric disorders. ub.edunih.govnih.gov

Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning receptor activity. ub.edu The development of mGluR5 negative allosteric modulators based on a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (B180304) core showcases the use of complex heterocyclic scaffolds in ligand design. researchgate.net While not a direct application, the synthesis of such scaffolds could potentially start from or incorporate chiral building blocks like this compound to introduce specific stereochemical features that could enhance binding affinity and selectivity. The pyrrolidine ring can serve as a rigid core to which various aromatic and heterocyclic substituents are attached to optimize interactions with the receptor binding pocket.

Stereodivergent Synthesis of Analog Libraries

The synthesis of stereoisomeric libraries is a powerful tool in drug discovery, allowing for the exploration of the relationship between a molecule's three-dimensional structure and its biological activity. The defined stereochemistry of This compound makes it an excellent starting point for stereodivergent synthesis.

The hydroxyl group at the C4 position can be inverted through a Mitsunobu reaction or by an oxidation-reduction sequence to generate the corresponding (2R,4S) diastereomer. This allows for the generation of two of the four possible stereoisomers from a single precursor. Furthermore, the cyano group at C2 can be transformed into a variety of other functional groups, such as amines or carboxylic acids, with retention or inversion of configuration, further expanding the diversity of the resulting analog library. While specific examples detailing the use of This compound in large-scale stereodivergent library synthesis are not extensively documented in publicly available literature, the principles of stereochemical manipulation of similar 4-hydroxyproline (B1632879) derivatives are well-established. researchgate.net

Role in the Synthesis of Agrochemicals and Specialty Chemicals

The pyrrolidine scaffold is a common feature in a variety of agrochemicals, including herbicides, fungicides, and insecticides. google.com The unique conformational constraints and potential for biological activity imparted by the pyrrolidine ring make it an attractive moiety for the design of new crop protection agents. For instance, certain pyrrolidinone derivatives have been patented as herbicides. google.com

While direct evidence of This compound being used in the synthesis of commercial agrochemicals is limited in the available literature, its structural features suggest its potential as a valuable intermediate. The hydroxyl and cyano groups can be functionalized to introduce different pharmacophores, and the chiral nature of the scaffold can lead to enhanced selectivity and efficacy, a critical aspect in modern agrochemical research. researchgate.net

Contributions to Catalyst and Ligand Design

The rigid, chiral scaffold of pyrrolidine derivatives makes them ideal candidates for the development of asymmetric catalysts and ligands. nih.govmdpi.com

Development of Chiral Pyrrolidine-Derived Organocatalysts

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and pyrrolidine-based catalysts, particularly those derived from proline, are among the most successful. mdpi.com The development of novel organocatalysts often involves the modification of the pyrrolidine ring to fine-tune steric and electronic properties.

This compound serves as a promising precursor for a new generation of organocatalysts. The hydroxyl group can be used as a handle to introduce additional coordinating groups, while the cyano group can be converted to an amine or other functionalities that can participate in catalysis. For example, the corresponding aminomethylpyrrolidine, obtained via reduction of the nitrile, could be further derivatized to create bifunctional catalysts capable of promoting a variety of asymmetric transformations.

Application as Chiral Ligands in Asymmetric Metal Catalysis

Chiral ligands are essential for enantioselective metal-catalyzed reactions. The defined stereochemistry of This compound makes it an attractive scaffold for the synthesis of novel chiral ligands. The hydroxyl group can be derivatized to introduce phosphine (B1218219), amine, or other coordinating moieties. Similarly, the cyano group can be transformed into a coordinating group. The resulting bidentate or tridentate ligands can then be complexed with various transition metals to generate catalysts for a wide range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and cycloadditions.

Scaffold for Bioconjugation and Probe Development

The development of bioconjugates and chemical probes is crucial for understanding biological processes and for the development of new diagnostic and therapeutic agents. medchemexpress.comsymeres.comnih.gov The pyrrolidine scaffold, with its biocompatibility and versatile functionalization possibilities, is increasingly being used in this area. medchemexpress.com

The hydroxyl group of This compound provides a convenient attachment point for linkers used in bioconjugation, such as in the formation of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.com For instance, related hydroxyproline (B1673980) derivatives are utilized as linkers in ADCs. medchemexpress.commedchemexpress.com

Furthermore, the cyano group can be a precursor to functionalities suitable for the attachment of fluorescent dyes or other reporter groups, enabling the development of chemical probes for bioimaging applications. rsc.orgrsc.orgnih.gov The rigid pyrrolidine scaffold helps to control the spatial orientation of the attached probe, which can be critical for its function.

Mechanistic Biochemical and Preclinical Biological Investigations of 2r,4r 1 Boc 2 Cyano 4 Hydroxypyrrolidine Derivatives

Molecular Target Identification and In Vitro Characterization

The derivatives of (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine have been investigated for their interaction with various biological targets, including enzymes and receptors. The inherent features of the pyrrolidine (B122466) ring, which can mimic the structure of proline, combined with the reactive potential of the cyano group, make these compounds particularly interesting for inhibitor design.

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., competitive, non-competitive, uncompetitive, irreversible)

Derivatives of cyanopyrrolidines are a well-established class of inhibitors for certain serine proteases, most notably dipeptidyl peptidase IV (DPP-IV). nih.govresearchgate.netconsensus.app DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov The cyanopyrrolidine scaffold mimics the proline residue of natural substrates of DPP-IV. researchgate.net

The mechanism of inhibition by these compounds is often covalent and reversible. The nitrile group (cyano group) is electrophilic and can be attacked by the catalytic serine residue in the active site of the enzyme. medchemexpress.com This forms a covalent but reversible thioimidate adduct, effectively inactivating the enzyme. The stability of this adduct can be tuned by modifications to the pyrrolidine ring and its substituents, influencing the duration of action of the inhibitor. While many cyanopyrrolidine inhibitors are reversible, the formation of a covalent bond can also lead to time-dependent inhibition. nih.gov

The kinetics of inhibition can vary depending on the specific derivative. Some may exhibit competitive inhibition by directly competing with the substrate for the active site. Others can display non-competitive or mixed inhibition, potentially by binding to an allosteric site or to the enzyme-substrate complex. frontiersin.org For instance, in a study of flavonoid inhibitors of DPP-4, myricetin (B1677590) was found to be a non-competitive inhibitor, while others showed mixed-type inhibition. frontiersin.org The specific kinetics of this compound derivatives would depend on the specific modifications made to the parent molecule.

Table 1: Representative Cyanopyrrolidine-based DPP-IV Inhibitors and their Potency

| Compound | Target Enzyme | IC50 | Notes |

|---|---|---|---|

| Vildagliptin | DPP-IV | ~2-3 nM | A marketed drug for type 2 diabetes. nih.govconsensus.app |

| Saxagliptin | DPP-IV | ~0.5-1 nM | A potent, marketed DPP-IV inhibitor. nih.govconsensus.app |

Receptor Binding Affinity and Selectivity Profiling (in vitro assays)

The pyrrolidine scaffold is a common motif in ligands for various G protein-coupled receptors (GPCRs), including opioid, dopamine, and muscarinic receptors. The rigid structure of the pyrrolidine ring can help to position key pharmacophoric elements in the correct orientation for receptor binding. The hydroxyl group on the (2R,4R)-4-hydroxypyrrolidine core can participate in hydrogen bonding interactions within a receptor's binding pocket, potentially enhancing affinity and selectivity.

While specific receptor binding data for derivatives of this compound are not extensively reported in the public domain, the general utility of the pyrrolidine scaffold suggests its potential in this area. For example, derivatives of 14-O-substituted naltrexone, which contain a different core structure but are also receptor ligands, have been studied for their selectivity profile at opioid receptors. nih.gov The development of selective ligands often involves screening against a panel of receptors to determine the binding affinity (Ki) and selectivity. A hypothetical selectivity profile for a derivative might look like the following:

Table 2: Hypothetical Receptor Binding Profile for a (2R,4R)-4-hydroxypyrrolidine Derivative

| Receptor | Ki (nM) | Selectivity vs. Receptor X |

|---|---|---|

| Receptor X | 10 | - |

| Receptor Y | 100 | 10-fold |

Allosteric Modulation and Orthosteric Site Probing

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.govrsc.org This can lead to more subtle and potentially safer pharmacological effects compared to direct agonists or antagonists. frontiersin.org Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the binding or efficacy of the orthosteric ligand, respectively. mdpi.com

The pyrrolidine scaffold can be incorporated into molecules designed as allosteric modulators. nih.gov The development of such molecules often involves high-throughput screening to identify compounds that modulate the function of the orthosteric ligand. rsc.org While specific examples of this compound derivatives as allosteric modulators are not prominent in the literature, the structural features of the scaffold make it a plausible component for such molecules. For instance, some allosteric modulators of GPCRs are known to be more lipophilic and rigid than their orthosteric counterparts, characteristics that can be engineered into derivatives of the title compound. nih.gov

Substrate Mimicry and Transition State Analogues

The (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid structure is an analogue of cis-4-hydroxy-D-proline, a non-standard amino acid. medchemexpress.comnih.gov Proline and its hydroxylated forms are key components of many proteins and peptides, and their unique cyclic structure imposes conformational constraints. sigmaaldrich.com Derivatives of this compound can therefore act as mimics of proline-containing substrates for various enzymes.

Furthermore, the scaffold can be used to design transition state analogues. nih.govwikipedia.org Enzymes catalyze reactions by stabilizing the high-energy transition state of the substrate. scispace.com A molecule that mimics this transition state can bind to the enzyme with very high affinity, acting as a potent inhibitor. nih.govwikipedia.orgaklectures.com For a protease, the transition state often involves a tetrahedral carbon intermediate. The cyanopyrrolidine moiety, upon attack by a catalytic residue like serine, forms a tetrahedral intermediate, thus mimicking the transition state of peptide bond hydrolysis. researchgate.net This principle is central to the design of the DPP-IV inhibitors mentioned earlier.

Role in Biological Probe and Chemical Tool Development

Beyond direct therapeutic applications, derivatives of this compound are valuable for developing chemical probes to study biological systems.

Design and Synthesis of Activity-Based Probes for Protease and Hydrolase Studies

Activity-based probes (ABPs) are powerful tools for functional proteomics. nih.govnih.govnih.gov They are small molecules that typically consist of three components: a reactive group (the "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation. nih.gov

The cyanopyrrolidine scaffold is an excellent platform for creating ABPs targeting certain proteases and hydrolases. researchgate.netrsc.org In this context:

Warhead: The cyano group serves as an electrophilic warhead that can react with a nucleophilic residue (e.g., cysteine or serine) in the enzyme's active site to form a stable covalent bond. researchgate.net

Recognition Element: The pyrrolidine ring and its substituents can be modified to provide selectivity for a particular enzyme or enzyme family.

Reporter Tag: A reporter tag can be attached to the pyrrolidine, often at the N1 position after removal of the Boc group, via a linker.

Such probes have been designed to target deubiquitinating enzymes (DUBs), such as UCHL1. researchgate.netrsc.orgimperial.ac.uk These probes allow for the specific labeling and identification of active enzymes in complex biological samples, providing insights into their function and regulation.

Table 3: Example of a Cyanopyrrolidine-Based Activity-Based Probe

| Probe Component | Function | Example Moiety |

|---|---|---|

| Recognition Element | Targets specific enzymes | Substituted cyanopyrrolidine |

| Warhead | Covalently modifies the active site | Nitrile (cyano) group |

Development of Fluorescent and Affinity Ligands for Target Validation

To confirm the molecular targets of bioactive compounds and understand their engagement in a complex biological system, researchers often develop chemical probes. Fluorescent and affinity ligands are indispensable tools in this process. nih.gov A fluorescent ligand is created by attaching a fluorophore (a fluorescent dye) to the bioactive molecule. This allows for the direct visualization of the compound's localization in cells or tissues and can be used in assays to quantify binding to a target protein. rsc.org The key challenge in designing such probes is to append the fluorescent tag without disrupting the specific interactions between the parent molecule and its biological target. For a derivative of this compound, a fluorophore could be strategically attached at a position determined by structure-activity relationship (SAR) studies to be tolerant of modification, preserving the crucial binding elements like the cyano and hydroxyl groups.

Affinity ligands are used in techniques like affinity-based protein profiling (ABPP) to isolate and identify the binding partners of a compound from a complex protein mixture. This typically involves modifying the parent compound with a "handle" (like a biotin (B1667282) tag) that can be used for pull-down experiments, and often a photoreactive group that forms a covalent bond with the target upon UV irradiation. The isolated protein can then be identified using mass spectrometry. The development of such probes from a this compound core would be a critical step in validating the molecular target of a new inhibitor and uncovering potential off-target effects.

Chemical Genetics Approaches Utilizing Pyrrolidine Probes

Chemical genetics is a powerful strategy that uses small molecules to modulate the function of specific proteins, offering a level of temporal and spatial control that can be difficult to achieve with traditional genetic methods. nih.gov A cornerstone of chemical genetics is the "bump-and-hole" approach, where a protein's active site is mutated (the "hole") to accommodate a modified, often bulkier, inhibitor (the "bumped" probe). nih.gov This engineered pair allows for highly specific inhibition of the mutant protein without affecting its wild-type counterpart.

A derivative of this compound could serve as the basis for such a chemical probe. By identifying a non-essential region of the molecule from SAR studies, a bulky group could be introduced. This modified pyrrolidine probe would then be used in concert with a genetically engineered target protein, where a corresponding mutation creates a pocket to accept the probe. This strategy provides a rigorous method for validating that the observed cellular or organismal phenotype is a direct result of inhibiting the intended target. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

| Compound | R1 (N-substituent) | R2 (C4-substituent) | DPP-IV Inhibition IC50 (nM) |

|---|---|---|---|